1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one, also known as ASP-3662, is a novel small molecule that acts as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Nav1.7 is a sodium channel that is primarily expressed in sensory neurons and plays a key role in the transmission of pain signals. ASP-3662 has shown promising results in preclinical studies as a potential treatment for chronic pain.
Wirkmechanismus
1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one acts as a selective inhibitor of Nav1.7, which is a key sodium channel involved in the transmission of pain signals. By blocking Nav1.7, 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one reduces the excitability of sensory neurons and decreases the transmission of pain signals to the central nervous system. This mechanism of action is distinct from other pain medications, such as opioids, which act on the opioid receptor system.
Biochemical and Physiological Effects:
1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one has been shown to effectively reduce pain in animal models of neuropathic pain and inflammatory pain. In addition, 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one is its selectivity for Nav1.7, which reduces the risk of off-target effects. However, one limitation of 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one. One area of interest is the development of more potent and selective Nav1.7 inhibitors based on the structure of 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one. Another area of interest is the investigation of the potential of 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one as a treatment for other types of pain, such as cancer-related pain. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one in humans.
Synthesemethoden
The synthesis of 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one involves several steps, including the formation of a spirocyclic lactone intermediate, followed by a Grignard reaction and a Wittig reaction to introduce the propenone moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one has been the subject of several scientific studies investigating its potential as a treatment for chronic pain. In preclinical studies, 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one has been shown to effectively reduce pain in animal models of neuropathic pain and inflammatory pain. These studies suggest that 1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one may have therapeutic potential for the treatment of chronic pain in humans.
Eigenschaften
IUPAC Name |
1-(6-azaspiro[2.6]nonan-6-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-10(13)12-8-3-4-11(5-6-11)7-9-12/h2H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPMKFKUDPTIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2(CC2)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.